![molecular formula C28H27N3O4S2 B2687845 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-(4-propoxyphenyl)thiazol-2-yl)benzamide CAS No. 361480-67-3](/img/structure/B2687845.png)
4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-(4-propoxyphenyl)thiazol-2-yl)benzamide
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Description
4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-(4-propoxyphenyl)thiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C28H27N3O4S2 and its molecular weight is 533.66. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
Synthesis and Psychotropic Activity : A study by Zablotskaya et al. (2013) on N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide derivatives highlighted their synthesis, physicochemical characterization, and diverse biological activities. These compounds exhibited psychotropic, anti-inflammatory, and cytotoxic activities. Their structural characteristics and physicochemical parameters were correlated with biological results, demonstrating sedative action, high anti-inflammatory activity, selective cytotoxic effects on tumor cell lines, and antimicrobial action Zablotskaya et al., 2013.
Anticancer Applications : Compounds featuring similar structural motifs have been synthesized and evaluated for their anticancer properties. For example, Shao et al. (2014) investigated 2-substituted-3-sulfonamino-5-(quinazolin-6-yl or quinolin-6-yl)benzamides as novel PI3K inhibitors and anticancer agents. Their antiproliferative activities were evaluated against various human cancer cell lines, revealing significant anticancer effects Shao et al., 2014.
Synthetic Methodologies
Visible Light-Promoted Synthesis : Liu et al. (2016) described a visible-light-promoted synthesis of 4-(sulfonylmethyl)isoquinoline-1,3(2H,4H)-diones, demonstrating an innovative synthetic route that could potentially be applied or adapted for the synthesis of the compound . The method leverages visible light catalysis, offering a green and efficient approach to constructing complex structures Liu et al., 2016.
Antimicrobial and Anti-inflammatory Applications
Antimicrobial and Antiinflammatory Screening : Patel et al. (2009) synthesized fluoro-substituted benzothiazoles with sulphonamido quinazolinyl imidazole structures, showing potential for antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities. These findings suggest the potential of related compounds for diverse therapeutic applications Patel et al., 2009.
properties
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N3O4S2/c1-2-17-35-24-11-7-21(8-12-24)26-19-36-28(29-26)30-27(32)22-9-13-25(14-10-22)37(33,34)31-16-15-20-5-3-4-6-23(20)18-31/h3-14,19H,2,15-18H2,1H3,(H,29,30,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLFPULHLNYTYPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
533.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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